molecular formula C8H5ClN2 B1601275 1-Chloro-2,6-naphthyridine CAS No. 80935-78-0

1-Chloro-2,6-naphthyridine

Cat. No. B1601275
CAS RN: 80935-78-0
M. Wt: 164.59 g/mol
InChI Key: WNHXOMIPBUWDIJ-UHFFFAOYSA-N
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Description

1-Chloro-2,6-naphthyridine (1CN) is an important compound in the field of organic chemistry. It is a heterocyclic aromatic compound containing a five-membered ring of carbon atoms, with one chlorine atom, and two nitrogen atoms. 1CN is an important intermediate for the synthesis of a variety of organic compounds and has been studied extensively for its use in medicinal and industrial applications.

Scientific Research Applications

Ligand Synthesis and Complex Formation

  • 1,5-Naphthyridine, a molecule related to 1-chloro-2,6-naphthyridine, has been used to develop bidentate and tridentate ligands. These ligands have been applied to create heteroleptic mono- and dinuclear Ru(II) complexes, demonstrating the molecule's potential in complex formation and ligand synthesis (Singh & Thummel, 2009).

Chemical Reactions and Synthesis

  • Studies have shown the reactivity of benzo[c][1,8] naphthyridines, including 3-chloro-1-methyl-6-(p-methylphenoxy) derivatives. These compounds demonstrate the molecule's importance in understanding nucleophilic substitution reactions (Deady & Werden, 1986).
  • Research on halo-containing 1,8-naphthyridines highlights their significance in drug discovery and pharmacological activities. The incorporation of a trifluoromethyl group into heterocycles like 1-chloro-2,6-naphthyridine modulates their properties (Andrighetto et al., 2013).

Antibacterial and Antimicrobial Activities

  • The synthesis of novel heterocyclic compounds derived from 2-chloro-3-formyl-1,8-naphthyridine, a close analog, has shown antibacterial activities. This suggests potential applications of 1-chloro-2,6-naphthyridine in developing antimicrobial agents (Ayoub & Saleh, 2016).
  • Another study synthesized 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones, which exhibited considerable antibacterial and antifungal activity, underscoring the molecule's relevance in antimicrobial research (Adem et al., 2022).

Electronic and Optical Properties

  • Poly(1,5-naphthyridine-2,6-diyl), derived from 1-chloro-2,6-naphthyridine, has been studied for its optical properties and electrochemical redox reaction. This demonstrates its potential in materials science, particularly in the development of conducting polymers (Saito & Yamamoto, 1995).

Synthesis of Functionalized Compounds

  • The molecule has been involved in the synthesis of functionalized compounds, such as the synthesis of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones. These functionalized compounds have shown potential in biological applications (Adem et al., 2022).

Biological Evaluation

  • A study focusing on the synthesis and biological evaluation of N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines, derived from 1-chloro-2,6-naphthyridine, indicates the molecule's importance in the development of compounds with potential biomedical applications (Ravi et al., 2018).

properties

IUPAC Name

1-chloro-2,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXOMIPBUWDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512280
Record name 1-Chloro-2,6-naphthyridine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,6-naphthyridine

CAS RN

80935-78-0
Record name 1-Chloro-2,6-naphthyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,6-naphthyridine
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Record name 1-chloro-2,6-naphthyridine
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Synthesis routes and methods I

Procedure details

1-Hydroxy-2,6-naphthyridine (550 mg) [prepared according to the method of Sakamoto, T. et al Chem, Pharm. Bull. 33, 626, (1985)] was stirred with phosphorous oxychloride (10 ml) at 110° for 5 h. The volatiles were removed in vacuo and the residue treated carefully with ice. After diluting with water (to ˜25 ml), solid NaHCO3 was added to effect neutralisation and the product extracted into EtOAc (2×80 ml). The combined organic extracts were dried (MgSO4), evaporated in vacuo, and the crude product chromatographed (SiO2; EtOAc) affording the title compound as a slightly yellow solid (420 mg, 68%). δH (CDCl3) 9.35 (1H, s), 8.82 (1H, d, J 5.9 Hz), 8.48 (1H, d, J 5.6 Hz), 8.00 (1H, d, J 5.9 Hz), 7.74 (1H, d, J 5.6 Hz); m/z (ES+, 70V) 165 and 167 (MH+).
Quantity
550 mg
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reactant
Reaction Step One
Quantity
10 mL
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Name
Yield
68%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under stirring, 184 ml (2.00 mol) phosphorus oxychloride was added slowly to a suspension of 146 g (1.00 mol) 2,6-naphthyridine-1(2H)-one in 1500 ml chlorobenzene at room temperature. The reaction mixture was heated to 100° C., stirred at this temperature for 16 hours and then cooled to room temperature. The solids were filtered off, washed with chlorobenzene and dried under vacuum. The residue was taken up in 1.5 l ice-cold water, 350 ml 50% aqueous sodium hydroxide solution to reach a pH value of 7-8. The precipitate thus formed was filtered off, washed with water and dried under vacuum yielding 1-chloro-[2,6]naphthyridine as brown crystals; HPLC/MS (A): 1.62 min, [M+H] 165.
Quantity
184 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
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1500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Wiik - 2012 - diva-portal.org
This thesis is focused on the synthesis and halogenation of 1, 5-naphthyridine and 2, 6-naphthyridine with the aim of finding a suitable method to synthesize mono-and bis-…
Number of citations: 1 www.diva-portal.org
HJW Van den Haak… - The Journal of Organic …, 1982 - ACS Publications
The conversion of l-halogeno-2, 6-naphthyridines into l-amino-2, 6-naphthyridine is shown to proceed via an even telesubstitution process [SN (AE) tole process]. The amination of 2-…
Number of citations: 12 pubs.acs.org
E Biba - 1999 - search.proquest.com
computer printer. Page 1 GGLLGLGGGGG GGG aaLL This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted. …
Number of citations: 2 search.proquest.com
A Dore, B Asproni, A Scampuddu, GA Pinna… - European Journal of …, 2014 - Elsevier
Novel pyrazolo[5,1-f][1,6]naphthyridines, pyrazolo[5,1-a][2,6]naphthyridines, pyrazolo[5,1-a][2,7]naphthyridines and pyrazolo[5,1-a]isoquinolines phenylimidazole/benzimidazole …
Number of citations: 49 www.sciencedirect.com
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com

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